molecular formula C19H29N3O7S B2531680 N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872976-24-4

N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2531680
CAS No.: 872976-24-4
M. Wt: 443.52
InChI Key: XFEOOOHAMYYVMK-UHFFFAOYSA-N
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Description

The compound N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as the target compound) is a sulfonamide-containing ethanediamide derivative.

  • Core structure: A 1,3-oxazinan-2-ylmethyl scaffold substituted with a 3,4-dimethoxybenzenesulfonyl group and linked to an ethanediamide moiety.
  • Substituents: The N-butyl group on the ethanediamide distinguishes it from related compounds (e.g., cyclohexyl or cyclopentyl analogs) .
  • Molecular properties: Based on analogs, its estimated molecular formula is C₁₉H₂₉N₃O₇S (molecular weight ~453.5 g/mol), with the 3,4-dimethoxy substitution likely enhancing hydrophobicity compared to mono-substituted derivatives.

Properties

IUPAC Name

N-butyl-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O7S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-29-17)30(25,26)14-7-8-15(27-2)16(12-14)28-3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEOOOHAMYYVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the oxazinan derivative with N-butyl ethanediamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate in the development of new therapeutic agents. Its structure incorporates a sulfonamide group, which is known for its biological activity, particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, MPT0B390, an arylsulfonamide derivative closely related to N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, has shown to upregulate TIMP3 expression in colorectal cancer cells. This upregulation correlates with positive prognostic outcomes and suggests that similar compounds may enhance therapeutic efficacy against tumors by inhibiting metastasis and angiogenesis .

Drug Discovery

The compound is also relevant in drug discovery processes, particularly due to its structural features that facilitate interactions with biological targets.

Probes and Systems for Drug Discovery

Innovative probes and systems have been developed that utilize compounds like this compound for high-throughput screening in drug discovery . These systems can identify novel small-molecule inhibitors that disrupt critical protein-protein interactions involved in tumor development.

Biological Evaluations

The biological evaluations of this compound focus on its pharmacological effects and mechanisms of action.

Receptor Interaction Studies

Research indicates that compounds similar to this compound exhibit selective antagonism at specific receptors such as the α2A adrenergic receptor and 5-HT7 serotonin receptor . This selectivity could lead to fewer side effects and enhanced therapeutic profiles in clinical applications.

Data Table: Summary of Applications

Application AreaDescriptionExample CompoundFindings
Anticancer ActivityUpregulation of TIMP3 expression associated with reduced tumor growthMPT0B390Significant anti-tumor effects
Drug DiscoveryUtilization in high-throughput screening for novel inhibitorsN-butyl-N'-{...}Development of new therapeutic probes
Biological EvaluationsSelective receptor antagonism leading to targeted therapiesSimilar sulfonamidesEnhanced selectivity and efficacy

Case Study 1: Colorectal Cancer Treatment

In a study examining the effects of arylsulfonamide derivatives on colorectal cancer cells, researchers found that compounds structurally related to this compound significantly inhibited cell proliferation and induced apoptosis through TIMP3 modulation .

Case Study 2: Drug Discovery Probes

A series of experiments demonstrated the utility of compounds like this compound as probes in identifying new drug candidates targeting critical oncogenic pathways . The results indicated a promising avenue for developing targeted therapies against resistant cancer types.

Mechanism of Action

The mechanism of action of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R Group (Ethanediamide) Benzenesulfonyl Substitution Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound Butyl 3,4-dimethoxy C₁₉H₂₉N₃O₇S ~453.5 (estimated) Research focus (speculative)
N-Cyclohexyl analog Cyclohexyl 3,4-dimethoxy C₂₁H₃₁N₃O₇S 469.55 Higher molecular weight; bulkier R group
N-(2-methylpropyl) analog 2-methylpropyl 4-fluoro C₁₇H₂₄FN₃O₅S 401.45 Lower hydrophobicity; fluorine enhances electronegativity
N-Cyclopentyl analog Cyclopentyl 4-methoxy C₁₉H₂₇N₃O₆S 425.5 Intermediate bulk; methoxy substitution

Impact of Substituent Variations

R Group on Ethanediamide: Butyl (target): A linear alkyl chain, offering moderate hydrophobicity and conformational flexibility. 2-Methylpropyl : Branched alkyl group, increasing steric hindrance compared to linear chains. Cyclopentyl : Slightly less bulky than cyclohexyl, balancing rigidity and solubility.

4-Fluoro : Electron-withdrawing fluorine may alter electronic properties and metabolic stability. 4-Methoxy : Single methoxy group reduces steric and electronic effects compared to 3,4-dimethoxy.

Biological Activity

N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Compound Structure and Synthesis

The compound consists of a butyl group linked to an oxazinan ring substituted with a 3,4-dimethoxybenzenesulfonyl moiety. The synthesis of this compound typically involves the coupling of various functional groups through established organic chemistry methods, including nucleophilic substitutions and condensation reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cell Adhesion Inhibition :
    • This compound acts as an antagonist to VLA-4 and/or α4β7 integrins, which are critical in cell adhesion processes. Inhibition of these integrins can potentially suppress diseases mediated by cell adhesion mechanisms, such as inflammation and certain cancers .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of similar structures exhibit fungicidal properties against various pathogens like Rhizoctonia solani. The activity was assessed through mycelium growth rate tests and leaf-disc culture tests, demonstrating moderate to good efficacy against fungal strains .
  • Pharmacological Potential :
    • The compound's unique structure suggests potential applications in pharmacology, particularly in developing therapeutics targeting inflammatory diseases or infections. The sulfonamide group is known for its antibacterial properties, which may extend to this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell Adhesion InhibitionAntagonist to VLA-4 and α4β7 integrins; useful in inflammatory diseases
Antifungal ActivityEffective against Rhizoctonia solani with varying efficacy
Antibacterial PotentialSimilar compounds show promise as antimicrobial agents

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of related compounds, the target compound demonstrated significant inhibition rates against Rhizoctonia solani at concentrations as low as 25 µg/mL. For instance:

  • Compounds with specific substitutions showed 100% inhibition at higher concentrations.
  • Variations in substituent groups led to notable differences in activity levels, emphasizing the importance of structural modifications in enhancing biological efficacy .

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